molecular formula C16H16ClNO4S B11402096 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11402096
M. Wt: 353.8 g/mol
InChI Key: RGTGJRNXFGLNQZ-UHFFFAOYSA-N
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Description

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzamide core substituted with a chloro group, a dioxidotetrahydrothiophenyl moiety, and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.

    Introduction of the Dioxidotetrahydrothiophenyl Group: The next step involves the introduction of the dioxidotetrahydrothiophenyl group. This can be achieved by reacting the intermediate with a suitable thiol and oxidizing agent to form the sulfone.

    Attachment of the Furan-2-ylmethyl Group: Finally, the furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction, where the intermediate is reacted with furan-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core.

    Substitution: The chloro group on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution of the chloro group can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the benzamide core is particularly relevant for interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of the benzamide core and the dioxidotetrahydrothiophenyl group may offer unique pharmacological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins with binding sites that accommodate the benzamide core, while the dioxidotetrahydrothiophenyl group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(tetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide: Lacks the dioxidotetrahydrothiophenyl group, which may affect its reactivity and biological activity.

    4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the furan-2-ylmethyl group, potentially altering its chemical properties and applications.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide: Lacks the chloro group, which may influence its reactivity in substitution reactions.

Uniqueness

The uniqueness of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, dioxidotetrahydrothiophenyl moiety, and furan-2-ylmethyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H16ClNO4S

Molecular Weight

353.8 g/mol

IUPAC Name

4-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C16H16ClNO4S/c17-13-5-3-12(4-6-13)16(19)18(10-15-2-1-8-22-15)14-7-9-23(20,21)11-14/h1-6,8,14H,7,9-11H2

InChI Key

RGTGJRNXFGLNQZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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